D-erythro-Ritalinic Acid is a chiral metabolite of dl-threo-methylphenidate (methyl-2-phenyl-2-(2-piperidyl)acetate), a psychostimulant drug. [, ] It exists as one of the four possible stereoisomers of ritalinic acid, arising from the two chiral centers in its molecular structure. [] While its parent compound, methylphenidate, is widely used to treat attention deficit hyperactivity disorder (ADHD), research suggests that the pharmacological activity primarily resides in the d-threo enantiomer. [] D-erythro-Ritalinic Acid serves as a valuable tool in scientific research, particularly in areas like pharmacokinetics and renal imaging. []
D-erythro-Ritalinic Acid can be synthesized through several methods. One approach involves the stereoselective synthesis starting from a protected derivative of d-threo-ritalinic acid. [] This method typically involves a multi-step process, including protection of functional groups, chiral resolution, and deprotection to obtain the desired enantiomer. Alternatively, it can be obtained through the racemization of the unwanted l-threo-α-Phenyl-α-(2-piperidyl)acetamide followed by separation of the desired isomer. [] This process involves treating the unwanted isomer with potassium carbonate and N-chlorosuccinimide in dimethylformamide, followed by treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield an olefinic intermediate. Subsequent hydrogenation of this intermediate results in dl-erythro-α-Phenyl-α-(2-piperidyl)acetamide, from which D-erythro-Ritalinic Acid can be isolated. []
D-erythro-Ritalinic Acid shares its core structure with Ritalinic acid, which consists of a phenyl group and a piperidine ring attached to a central carbon atom, with a carboxylic acid and a methyl ester group also present. [] The "D-erythro" designation specifies the absolute configuration of the two chiral centers in the molecule.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: